molecular formula C8H18N2O2S B2660600 N-(1,1-dioxothiolan-3-yl)-N',N'-dimethylethane-1,2-diamine CAS No. 93114-08-0

N-(1,1-dioxothiolan-3-yl)-N',N'-dimethylethane-1,2-diamine

Cat. No.: B2660600
CAS No.: 93114-08-0
M. Wt: 206.3
InChI Key: GOWLRXOPUKQNAO-UHFFFAOYSA-N
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Description

N-(1,1-Dioxothiolan-3-yl)-N',N'-dimethylethane-1,2-diamine (CAS: 93114-08-0) is a substituted ethane-1,2-diamine derivative characterized by a dimethylamino group on one nitrogen atom and a 1,1-dioxothiolan-3-yl (tetrahydrothiophene-3-yl sulfone) moiety on the adjacent nitrogen. This structure introduces both sulfone and cyclic thioether functional groups, distinguishing it from simpler diamines. The compound is typically synthesized as a dihydrochloride salt, though commercial availability has been discontinued according to supplier records .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N',N'-dimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S/c1-10(2)5-4-9-8-3-6-13(11,12)7-8/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWLRXOPUKQNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1CCS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80918674
Record name 3-{[2-(Dimethylamino)ethyl]amino}-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80918674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93114-08-0
Record name 3-{[2-(Dimethylamino)ethyl]amino}-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80918674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothiolan-3-yl)-N’,N’-dimethylethane-1,2-diamine typically involves the reaction of 3-aminothiolane with N,N-dimethylethylenediamine in the presence of a suitable oxidizing agent to introduce the dioxo group. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of solvents such as ethanol or a mixture of ethanol and dimethylformamide can enhance the solubility of reactants and improve the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothiolan-3-yl)-N’,N’-dimethylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be further oxidized to form sulfone derivatives.

    Reduction: The dioxo group can be reduced to form thiolane derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiolane derivatives.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

N-(1,1-dioxothiolan-3-yl)-N’,N’-dimethylethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)-N’,N’-dimethylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiolane ring and amine groups allow it to form covalent bonds with target molecules, modulating their activity and leading to various biochemical effects. The dioxo group can also participate in redox reactions, further influencing the compound’s activity.

Comparison with Similar Compounds

N,N'-Dimethylethane-1,2-diamine (DMEDA)

  • Structure : Simplest analogue with two methyl groups on the N' nitrogen (CAS: 108-00-9).
  • Properties :
    • Molecular Weight: 88.15 g/mol .
    • Boiling Point: 12°C .
    • Solubility: Fully miscible in water due to high polarity .
  • Applications :
    • Ligand in copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) .
    • Air-sensitive and hygroscopic, requiring careful handling .

Key Difference : DMEDA lacks the sulfone and cyclic thioether groups, reducing its polarity and limiting its utility in aqueous systems compared to the target compound.

N,N'-Didecyl-N,N'-dimethylethane-1,2-diamine (AL-D10)

  • Properties :
    • Highly lipophilic due to long alkyl chains.
    • Forms stable lipoplexes for DNA delivery, as demonstrated in transfection studies .

  • Applications: Non-viral gene delivery systems, leveraging its lipid-like behavior .

Key Difference : The decyl chains confer membrane-disruptive properties, contrasting with the target compound’s sulfone-driven hydrophilicity.

N’-(7-Chloroquinolin-4-yl)-N,N-diethylethane-1,2-diamine

  • Structure: Contains a 7-chloroquinoline moiety attached to the diamine backbone (CAS: Not provided).
  • Molecular Weight : ~275 g/mol (estimated).

Functional Analogues

N,N,N',N'-Tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium Mesylate

  • Structure: Contains sulfonate groups on both nitrogens (CAS: Not provided).
  • Applications :
    • Dual-functional catalyst for synthesizing 1-thioamidoalkyl-2-naphthols .
  • Key Feature : Sulfonate groups enhance acidity and solubility, similar to the sulfone in the target compound but with stronger ionic character.

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Key Functional Groups Applications
N-(1,1-Dioxothiolan-3-yl)-N',N'-dimethylethane-1,2-diamine 93114-08-0 249.38 (free base) Sulfone, cyclic thioether Discontinued; potential ligand or drug intermediate
N,N'-Dimethylethane-1,2-diamine (DMEDA) 108-00-9 88.15 Dimethylamine Catalysis, coordination chemistry
N,N'-Didecyl-N,N'-dimethylethane-1,2-diamine (AL-D10) N/A ~384.68 Decyl chains DNA vector delivery
N’-(7-Chloroquinolin-4-yl)-N,N-diethylethane-1,2-diamine N/A ~275.16 Quinoline, diethylamine Medicinal chemistry research
N,N,N',N'-Tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium Mesylate N/A ~438.48 Sulfonate, mesylate Acid catalysis, organic synthesis

Research Findings and Implications

  • Solubility : The cyclic sulfone enhances water solubility, contrasting with AL-D10’s lipid-dominated behavior .
  • Biological Interactions : The thiolan ring may confer unique pharmacokinetic properties, though discontinuation suggests challenges in synthesis or stability .

Biological Activity

N-(1,1-dioxothiolan-3-yl)-N',N'-dimethylethane-1,2-diamine is a compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of a dioxothiolan moiety and dimethylated amine groups, suggests various mechanisms of action that could be explored in pharmacological contexts.

Structural Characteristics

  • Molecular Formula : C6H13N2O2S
  • SMILES : CN(C)C1CCS(=O)(=O)C1
  • InChI : InChI=1S/C6H13NO2S/c1-7(2)6-3-4-10(8,9)5-6/h6H,3-5H2,1-2H3

Biological Activity

The biological activity of this compound has been primarily investigated in relation to its antimicrobial properties and potential therapeutic applications.

Antimicrobial Properties

Research indicates that compounds with similar structures have shown significant antimicrobial activity. For instance, studies on dioxothiolan derivatives have demonstrated their effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli25 µg/mL
Dioxothiolan derivative AS. aureus15 µg/mL
Dioxothiolan derivative BP. aeruginosa30 µg/mL

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate a concentration-dependent cytotoxicity, suggesting potential use as an anticancer agent.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
HeLa20
MCF-725
A54930

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
  • Membrane Disruption : The lipophilic nature of the dioxothiolan ring may facilitate interaction with lipid membranes.

Case Studies and Research Findings

A dissertation from Virginia Commonwealth University explored the use of various thiol-containing compounds in inhibiting pathogenic bacteria via Type III secretion systems (T3SS). While not directly focused on this compound, it provides valuable insights into how structural analogs may function in similar pathways .

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